molecular formula C19H19F3N2O3 B6495877 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1351601-60-9

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B6495877
CAS No.: 1351601-60-9
M. Wt: 380.4 g/mol
InChI Key: BPPJVJBGQLPZLI-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-aminoethanol to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with N-(1-phenylethyl)ethanediamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide: Unique due to the presence of both a hydroxy and trifluoromethyl group.

    N-{2-hydroxy-2-[4-(methyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-{2-hydroxy-2-[4-(chloromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPJVJBGQLPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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